Welcome to the BenchChem Online Store!
molecular formula C7H6INO B1293540 2-Iodobenzamide CAS No. 3930-83-4

2-Iodobenzamide

Cat. No. B1293540
M. Wt: 247.03 g/mol
InChI Key: YEOYYWCXWUDVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04279887

Procedure details

A total of 50 ml of a 15 M ammonium hydroxide solution was reacted with 15 g o-iodobenzoyl chloride for 20 minutes. The crude product was recovered as in Example 1. The product was recrystallized from ethanol to yield 7.8 g of o-iodobenzamide, m.p. 187°-189°, Rf 0.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[I:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7]>>[I:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH2:2])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
15 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recovered as in Example 1
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.